molecular formula C17H15NO2 B3058973 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone CAS No. 93315-84-5

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Cat. No. B3058973
Key on ui cas rn: 93315-84-5
M. Wt: 265.31 g/mol
InChI Key: OFSRUDXIZVZVAD-UHFFFAOYSA-N
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Patent
US06506787B2

Procedure details

In a manner similar to that described in Reference example 1, 5-benzyloxyindole was reacted with DMA/POCl3 to give 3-acetyl-5-benzyloxyindole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMA POCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[CH:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:18][C:19](N(C)C)=[O:20].O=P(Cl)(Cl)Cl>>[C:19]([C:12]1[C:11]2[C:15](=[CH:16][CH:17]=[C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:10]=2)[NH:14][CH:13]=1)(=[O:20])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1
Step Two
Name
DMA POCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C.O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=CC=C(C=C12)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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